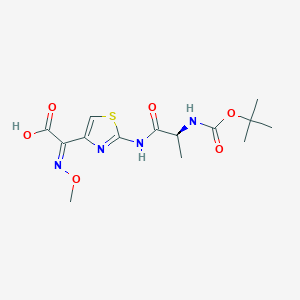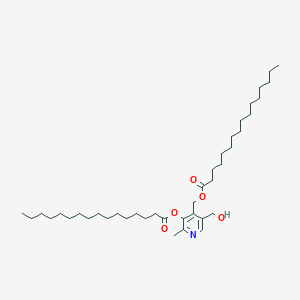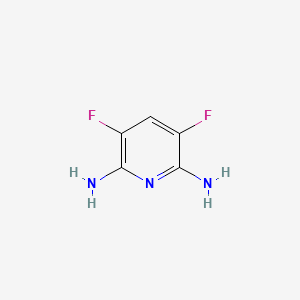
3-Bromo-4-methylphenol
概要
説明
3-Bromo-4-methylphenol, also known as 4-Bromo-m-cresol, is a brominated phenol . It has a molecular weight of 187.03 . It is used in the total synthesis of 3-methylcalix .
Synthesis Analysis
The synthesis of 3-Bromo-4-methylphenol involves the use of p-cresol and bromine . The reaction is carried out in a three-necked flask with methylene dichloride as the solvent . The bromine solution is added dropwise to the p-cresol solution under agitation at -5 to 0°C . After the reaction, the crude product is obtained by recovering hydrogen bromide and methylene dichloride .Molecular Structure Analysis
The molecular formula of 3-Bromo-4-methylphenol is C7H7BrO . The structure includes a bromine atom (Br) and a methyl group (CH3) attached to a phenol ring .Chemical Reactions Analysis
In the synthesis process, bromine is added to the p-cresol solution, resulting in the formation of 3-Bromo-4-methylphenol . The reaction is carried out under specific conditions of temperature and agitation .Physical And Chemical Properties Analysis
3-Bromo-4-methylphenol appears as a light yellow to yellow powder or crystals . It has a density of 1.6±0.1 g/cm³, a boiling point of 244.6±20.0°C at 760 mmHg, and a flash point of 101.7±21.8°C . It is slightly soluble in water .科学的研究の応用
Organic Synthesis
3-Bromo-4-methylphenol is an important raw material and intermediate used in organic synthesis . It can be used to create bonds between various organic compounds, facilitating the production of a wide range of chemical substances.
Pharmaceuticals
In the pharmaceutical industry, 3-Bromo-4-methylphenol is used as a raw material and intermediate . It can be used in the synthesis of various drugs, contributing to the development of new medications and treatments.
Agrochemicals
3-Bromo-4-methylphenol also finds application in the agrochemical industry . It can be used in the production of pesticides, herbicides, and other agricultural chemicals.
Dyestuff
This compound is used in the dyestuff industry . It can be used in the synthesis of various dyes, contributing to the production of a wide range of colors and pigments.
Linker Molecule
3-Bromo-4-methylphenol acts as a linker molecule in scientific research. Linker molecules are used to create bonds between biomolecules like peptides, proteins, and antibodies with other molecules. This conjugation process allows scientists to attach probes or other functional groups to the biomolecule of interest.
Synthesis of Nickel Compounds
4-Bromo-3-methylphenol may be used in the synthesis of bromo [2-methyl-4- [2- (t -butyldimethylsilyloxy)ethyloxy]phenyl]bis (triphenylphopshine)nickel (II) (protected alcohol-functionalized initiator) and bromo- [2-methyl-4- [6- (t -butyldimethylsilyloxy)hexyloxy]phenyl] bis (triphenylphosphine) nickel . These nickel compounds have potential applications in various fields of chemistry.
Safety and Hazards
3-Bromo-4-methylphenol is harmful if swallowed, in contact with skin, and if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
作用機序
Target of Action
3-Bromo-4-methylphenol, also known as 4-Bromo-m-cresol, is a brominated phenol . The primary targets of phenolic compounds like 3-Bromo-4-methylphenol are often bacterial cell membranes . They can cause the destruction of these membranes, leading to the death of the bacteria .
Mode of Action
The compound interacts with its targets, the bacterial cell membranes, by disrupting their structure . This disruption can lead to leakage of cellular contents and eventually cell death .
Biochemical Pathways
It’s known that phenolic compounds can interfere with various cellular processes, including protein synthesis and enzyme activity, which can lead to cell death .
Pharmacokinetics
Phenolic compounds are generally well-absorbed in the gastrointestinal tract and can be distributed throughout the body . They are metabolized primarily in the liver and excreted in the urine . These properties can impact the bioavailability of the compound, determining how much of it reaches its target sites in the body.
Result of Action
The primary result of the action of 3-Bromo-4-methylphenol is the destruction of bacterial cell membranes, leading to cell death . This makes it potentially useful as an antimicrobial agent .
Action Environment
The action of 3-Bromo-4-methylphenol can be influenced by various environmental factors. For example, its solubility in water can affect its distribution in the body . Additionally, its stability could be affected by factors such as temperature and pH . It’s important to note that the compound should be stored in a cool, dry place, away from oxidizing agents for optimal stability .
特性
IUPAC Name |
3-bromo-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZKNRDHSHYMHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437886 | |
| Record name | 3-BROMO-4-METHYLPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-methylphenol | |
CAS RN |
60710-39-6 | |
| Record name | 3-BROMO-4-METHYLPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-BROMO-4-METHYLPHENOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

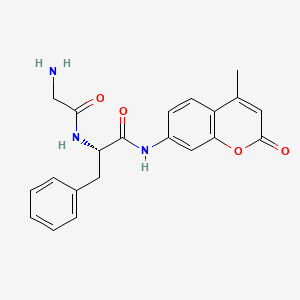
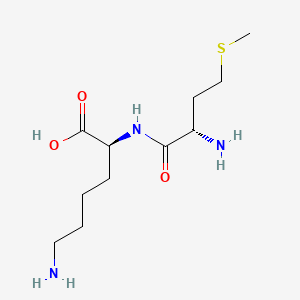



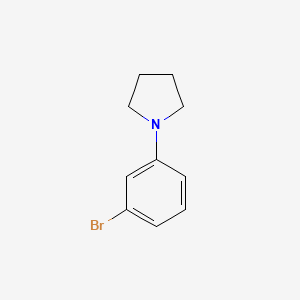

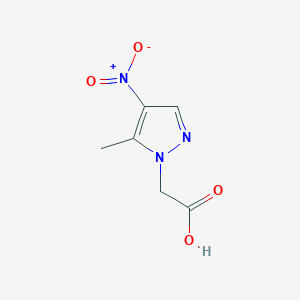
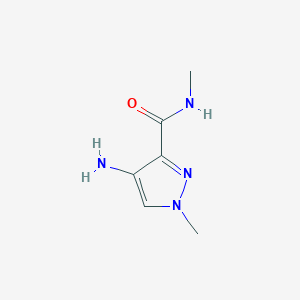
![1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1336588.png)
